molecular formula C10H12BrFO B8343412 1-(3-Bromophenyl)-4-fluorobutan-1-ol

1-(3-Bromophenyl)-4-fluorobutan-1-ol

Cat. No.: B8343412
M. Wt: 247.10 g/mol
InChI Key: YIQOYSDNCJFYJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-4-fluorobutan-1-ol is a halogen-substituted alcohol featuring a 3-bromophenyl group attached to the first carbon of a 4-fluorobutanol chain. This compound combines aromatic bromine (electron-withdrawing, lipophilic) and aliphatic fluorine (polar, electronegative) substituents, which may synergistically influence its physicochemical and biological properties.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(3-bromophenyl)-4-fluorobutan-1-ol

InChI

InChI=1S/C10H12BrFO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,13H,2,5-6H2

InChI Key

YIQOYSDNCJFYJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCCF)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogen-Substituted Chalcones

Several chalcone derivatives synthesized via Claisen-Schmidt condensation () provide insights into the role of halogen positioning:

Compound Structure IC50 (μg/mL) against MCF-7 Key Features
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-on 4-Cl on phenyl, methyl on tolyl 1,484.75 (inactive) Chlorine at para position reduces activity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 3-Br on phenyl, methyl on tolyl 42.22 Bromine at meta enhances cytotoxicity
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on 3-Br on phenyl, isopropyl on aryl 22.41 Bulky isopropyl group boosts potency

Key Observations :

  • Halogen Position : Meta-substituted bromine (Compound 3) improves cytotoxicity compared to para-chlorine (Compound 1), likely due to steric and electronic effects on target interactions.
  • Substituent Bulk : The isopropyl group in Compound 4 further enhances activity, suggesting lipophilicity and steric factors are critical .
Fluorinated Alcohols
  • 4-Fluoro-1-butanol (CAS 372-93-0): A simpler analogue with fluorine on the terminal carbon. Its lower molecular weight (94.11 g/mol) and lack of aromatic groups suggest higher volatility but reduced bioactivity compared to the target compound .
  • 3-(2-Bromo-4-fluorophenyl)propan-1-ol (CAS 404575-32-2): Features bromine and fluorine on the aromatic ring. The shorter propanol chain may reduce lipophilicity compared to the target compound’s butanol chain .

Physicochemical Properties

Hypothetical properties of 1-(3-Bromophenyl)-4-fluorobutan-1-ol compared to analogues:

Compound Molecular Weight (g/mol) Predicted Solubility Lipophilicity (LogP)
This compound 261.10 Moderate in DMSO ~2.5–3.0 (estimated)
4-Fluoro-1-butanol 94.11 High in water ~0.5
3-(2-Bromo-4-fluorophenyl)propan-1-ol 245.08 Low in water ~2.8 (estimated)

Key Observations :

  • Fluorine on the butanol chain may moderate LogP compared to fully non-polar alkyl chains.

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